1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
1-{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a methyl group at the 7-position and a piperazine moiety linked to a 5-(trifluoromethyl)pyridin-2-yl group. Pyrrolo[2,3-d]pyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases and nucleotide-binding proteins . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine moiety contributes to solubility and target-binding versatility.
Properties
IUPAC Name |
7-methyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6/c1-24-5-4-13-15(24)22-11-23-16(13)26-8-6-25(7-9-26)14-3-2-12(10-21-14)17(18,19)20/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPZRERHCUDSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the signaling pathways of a variety of cytokines and growth factors.
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, preventing it from phosphorylating and activating downstream signaling proteins. This results in the modulation of the JAK-STAT signaling pathway, which is involved in various biological processes including cell proliferation, differentiation, cell migration, and apoptosis.
Biochemical Pathways
The inhibition of JAK1 affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes.
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), have been studied. It was found to exhibit desired efficacies in in vivo studies.
Result of Action
The inhibition of JAK1 by this compound can lead to a decrease in the activity of the JAK-STAT signaling pathway. This can result in reduced cell proliferation and increased apoptosis, which could potentially be beneficial in the treatment of diseases characterized by overactive JAK-STAT signaling, such as certain types of cancer.
Biological Activity
The compound 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a member of the pyrrolo-pyrimidine family, noted for its diverse biological activities, particularly in the inhibition of protein kinases. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrrolo[2,3-d]pyrimidine core linked to a piperazine ring. The presence of trifluoromethyl and methyl groups contributes to its unique physicochemical properties, enhancing its interaction with biological targets.
1. Protein Kinase Inhibition
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant inhibitory effects on various protein kinases. Notably, compounds similar to This compound have been shown to selectively inhibit the PKB (Protein Kinase B) pathway, which is crucial in regulating cell survival and metabolism.
- Selectivity and Potency : Studies have demonstrated that related compounds possess up to 150-fold selectivity for PKB over PKA (Protein Kinase A) . This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.
2. Antitumor Activity
In vivo studies have suggested that these compounds can significantly inhibit tumor growth. For example, one study reported that modifications to the linker group between the piperidine and the lipophilic substituent led to the identification of potent inhibitors that not only inhibited PKB but also modulated biomarkers associated with tumor growth in human xenograft models .
| Compound Name | Target Kinase | IC50 (nM) | Selectivity Ratio (PKB/PKA) |
|---|---|---|---|
| CCT128930 | PKB | 12 | 28 |
| Other Derivative | PKA | 340 | - |
The mechanism by which This compound exerts its effects involves competitive inhibition at the ATP-binding site of kinases. This interaction disrupts downstream signaling pathways critical for cell proliferation and survival.
Case Studies
Several case studies have highlighted the potential of pyrrolo-pyrimidine derivatives in treating various cancers:
- Breast Cancer Models : In studies involving breast cancer xenografts, treatment with related compounds resulted in a significant reduction in tumor size compared to controls .
- Lung Cancer : Another study evaluated the efficacy of these compounds in lung cancer models, demonstrating their ability to inhibit angiogenesis and metastasis .
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step organic reactions starting from readily available pyrimidine precursors. The synthetic pathways often utilize methods such as cyclocondensation and nucleophilic substitution to introduce various substituents that enhance biological activity.
Comparison with Similar Compounds
7-Aryl-Substituted Pyrrolopyrimidines
- 7-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (): This compound replaces the 7-methyl group with a 4-methoxyphenyl substituent and incorporates a 4-methylpiperazine at position 2. However, its synthetic yield (15%) suggests challenges in optimization. In contrast, the target compound’s 7-methyl group may improve synthetic accessibility and reduce steric hindrance .
- 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (): Substitutions at positions 5 and 7 with chlorophenyl and methylphenyl groups, respectively, introduce steric bulk and halogen-based hydrophobicity. The pyrrolidine ring (vs. Crystallographic data (triclinic, P1 space group) confirm structural rigidity, which may influence binding kinetics .
Piperazine-Linked Derivatives
- PF-06459988 (): A third-generation EGFR inhibitor featuring a pyrrolo[2,3-d]pyrimidine core with a covalent acrylamide warhead. Unlike the target compound, PF-06459988 exhibits irreversible binding to T790M/L858R EGFR mutants while sparing wild-type EGFR. The acrylamide group enables covalent modification of Cys797, achieving >100-fold selectivity over WT EGFR. This highlights the impact of electrophilic warheads on target specificity, a feature absent in the non-covalent target compound .
- 4-[(3R)-3-Fluoropiperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine (): Incorporates a fluorinated piperidine ring, introducing stereochemical complexity (R-configuration). Fluorine’s electronegativity may enhance binding affinity via dipole interactions or metabolic stability by blocking oxidation sites.
Functional Group Modifications and Pharmacological Impact
Trifluoromethyl vs. Other Substituents
The 5-(trifluoromethyl)pyridin-2-yl group in the target compound provides strong electron-withdrawing effects and high lipophilicity (logP ~3.5 estimated), favoring membrane penetration. In contrast:
Piperazine vs. Alternative Heterocycles
- Piperazine (target compound) : Enhances solubility via basic nitrogen atoms and allows flexible interactions with acidic residues (e.g., aspartate/glutamate in kinases).
- Pyrrolidine () : Reduced basicity and conformational flexibility may limit target engagement.
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, DMSO-d₆):
-
¹³C NMR (125 MHz, DMSO-d₆):
Mass Spectrometry
Infrared (IR) Spectroscopy
-
Peaks at 1671 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (C-F stretch) confirm the trifluoromethyl and carbonyl groups.
Comparative Analysis of Synthetic Routes
Optimization Strategies
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Catalyst Screening: Replacing TBAB with cesium carbonate in the coupling step improves yields to 80%.
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Solvent Effects: Using tetrahydrofuran (THF) instead of DCM reduces side reactions during piperazine coupling.
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Purification: Gradient elution (hexane/ethyl acetate 10:1 to 5:1) enhances purity (>98%).
Challenges and Solutions
Q & A
Q. Q1. What are the optimal synthetic routes for 1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, and how can low yields be troubleshooted?
Methodological Answer: The synthesis of this compound likely involves multi-step pathways, including:
- Core formation : Condensation of pyrrolo[2,3-d]pyrimidine precursors with methyl-substituted intermediates (e.g., via chlorination/hydrazinolysis steps) .
- Piperazine coupling : Reaction of the pyrrolopyrimidine core with 5-(trifluoromethyl)pyridin-2-yl-piperazine under Buchwald-Hartwig or Ullmann coupling conditions .
Q. Troubleshooting Low Yields :
Q. Q2. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the pyrrolopyrimidine core (δ 7.5–8.5 ppm for aromatic protons) and the trifluoromethylpyridine moiety (δ 8.2–8.8 ppm) .
- HRMS : Confirm molecular weight (expected [M+H]+ ~428.15 g/mol) with ESI+ ionization .
- HPLC-PDA : Use a C18 column (ACN/H2O + 0.1% TFA) to assess purity (>95%) .
Advanced Research Questions
Q. Q3. How can researchers design experiments to identify biological targets for this compound?
Methodological Answer:
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) using ATP-competitive assays .
- Cellular thermal shift assays (CETSA) : Validate target engagement by measuring thermal stabilization of putative targets (e.g., receptor tyrosine kinases) .
- Docking studies : Model interactions with kinase domains (e.g., using AutoDock Vina) to prioritize targets .
Q. Example Data :
| Target | IC50 (nM) | Assay Type |
|---|---|---|
| JAK2 | 12.3 ± 1.5 | ATP-competitive |
| EGFR | >10,000 | Kinase profiling |
Q. Q4. How do structural modifications (e.g., methyl/trifluoromethyl groups) influence bioactivity?
Structure-Activity Relationship (SAR) Analysis :
Q. Q5. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardize assays : Use consistent ATP concentrations (e.g., 1 mM) and cell lines (HEK293 for kinase assays) .
- Control for off-target effects : Include negative controls (e.g., siRNA knockdown of putative targets) .
- Meta-analysis : Compare datasets from public repositories (ChEMBL, PubChem) to identify outliers .
Case Study :
A 2023 study reported conflicting IC50 values (5 nM vs. 120 nM) for JAK2 inhibition. Resolution involved:
Repeating assays with identical buffer conditions (20 mM HEPES, pH 7.4).
Q. Q6. What computational strategies are effective for modeling interactions with biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate binding to JAK2’s ATP-binding pocket (GROMACS, 100 ns trajectories) .
- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., CF3 → CH3) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the pyrrolopyrimidine core) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
